3,6-dihydroxy-9H-fluoren-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydroxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAGBLQSUWZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies of 3,6 Dihydroxy 9h Fluoren 9 One and Its Derivatives
Vibrational Spectroscopy for Molecular Characterization
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
The IR spectrum of 3,6-dihydroxy-9H-fluoren-9-one is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of a strong absorption band around 1700-1720 cm⁻¹ is a hallmark of the C=O stretching vibration of the ketone group in the fluorenone core. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
In the analysis of metal complexes of this compound derivatives, IR spectroscopy is crucial for determining the coordination sites. Upon complexation with a metal ion, shifts in the vibrational frequencies of the coordinating functional groups are observed. For instance, a shift to a lower frequency (red shift) of the C=O stretching band would suggest coordination of the metal ion to the carbonyl oxygen. Similarly, changes in the O-H and C-O stretching vibrations of the hydroxyl groups would indicate their involvement in metal binding.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1700-1720 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Phenolic C-O | C-O Stretch | 1200-1300 |
Raman Spectroscopy for Vibrational Modes and Molecular Structure
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.
For this compound, the Raman spectrum would provide valuable information about the vibrations of the carbon skeleton and the aromatic rings. The symmetric vibrations of the fluorenone core, which may be weak or inactive in the IR spectrum, can be prominent in the Raman spectrum. For instance, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal.
In a study on the parent compound, 9-fluorenone (B1672902), the C=O stretching vibration was observed at 1719 cm⁻¹ in the Raman spectrum. acs.org Upon reduction to its radical anion, this band shifted to 1522 cm⁻¹, indicating a significant weakening of the C=O bond. acs.org This highlights the sensitivity of Raman spectroscopy to changes in electron distribution within the molecule. For this compound, the Raman spectrum would be expected to show a similar strong C=O stretching band, with its exact position influenced by the electron-donating hydroxyl groups.
Polyatomic molecules like this compound have a variety of vibrational modes, including stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.org These modes contribute to the complexity of the Raman spectrum and provide a detailed fingerprint of the molecule's structure.
Table 2: Selected Raman Active Vibrational Modes for 9-Fluorenone
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1719 |
| Aromatic C=C Stretch | ~1600 |
| Aromatic C-H Bend | ~1150 |
| Ring Breathing Mode | ~1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) NMR for Ligand Proton Environments and Complexation Effects
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons.
A study reports the synthesis of this compound and its ¹H NMR spectrum in acetone-d₆. mit.edu The hydroxyl protons appear as a singlet at 9.40 ppm. mit.edu The aromatic protons exhibit a characteristic splitting pattern. The proton at the 2 and 7 positions appears as a doublet at 7.18 ppm (J = 2.3 Hz), the proton at the 4 and 5 positions appears as a doublet of doublets at 6.81 ppm (J = 8.1, 2.2 Hz), and the proton at the 1 and 8 positions appears as a doublet at 7.42 ppm (J = 8.1 Hz). mit.edu
Upon complexation with a metal ion, significant changes in the chemical shifts of the protons near the binding site are expected. These complexation-induced shifts provide valuable information about the coordination geometry and the nature of the metal-ligand interaction. For example, if the hydroxyl groups are involved in coordination, the chemical shift of the hydroxyl protons would be significantly affected, and may even disappear from the spectrum due to exchange with a deuterated solvent.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound in Acetone-d₆ mit.edu
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2, 7 | 7.18 | d | 2.3 |
| 4, 5 | 6.81 | dd | 8.1, 2.2 |
| 1, 8 | 7.42 | d | 8.1 |
| 3, 6 (-OH) | 9.40 | s | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift of the signal being dependent on the electronic environment of the carbon atom.
Advances in Solid-State NMR and Dynamic Nuclear Polarization (DNP) for Enhanced Resolution
Solid-state NMR (ssNMR) is a powerful technique for the structural analysis of solid materials, including crystalline and amorphous compounds. However, ssNMR often suffers from low sensitivity and broad spectral lines. Dynamic Nuclear Polarization (DNP) is a technique that can significantly enhance the sensitivity of ssNMR experiments by transferring polarization from unpaired electrons to the surrounding nuclei. nih.gov This sensitivity enhancement allows for the acquisition of high-quality ssNMR spectra in a much shorter time.
The application of DNP-enhanced ssNMR to this compound and its derivatives could provide valuable insights into their solid-state structure, polymorphism, and intermolecular interactions. For instance, DNP could be used to study the hydrogen bonding network in the solid state, which is crucial for understanding the packing and properties of the material. While DNP has been successfully applied to a wide range of biological and materials systems, its specific application to this compound has not been reported in the provided search results. nih.govnih.gov However, the principles of DNP suggest that it would be a valuable tool for the detailed solid-state characterization of this class of compounds.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides profound insights into the molecular orbital energies and photophysical behavior of fluorescent molecules. Techniques such as UV-Vis, fluorescence, and time-resolved spectroscopy are indispensable for characterizing the electronic transitions, excited-state dynamics, and luminescent properties of this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 9H-fluoren-9-one and its derivatives, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy anti-bonding orbitals (π*). The resulting spectrum is characterized by absorption bands whose positions (λmax) and intensities (molar absorptivity, ε) are sensitive to the molecular structure and its environment.
The parent compound, 9H-fluoren-9-one, exhibits several absorption bands in the UV and visible regions. In dioxane, its spectrum shows maxima at 258 nm, 294 nm, 328 nm, and 378 nm guidechem.com. These bands are attributed to various π-π* and n-π* transitions within the conjugated system. The introduction of hydroxyl groups at the 3 and 6 positions is expected to modulate these transitions. As electron-donating groups, the hydroxyl substituents can increase the energy of the highest occupied molecular orbital (HOMO), leading to a bathochromic (red) shift in the absorption bands compared to the unsubstituted fluorenone core.
Furthermore, fluorenone derivatives are known to exhibit intramolecular charge transfer (ICT) characteristics upon photoexcitation researchgate.net. In molecules like this compound, the fluorenone core acts as an electron acceptor, while the hydroxyl-substituted phenyl rings serve as electron donors. This donor-acceptor architecture facilitates the transfer of electron density from the phenyl rings to the carbonyl group in the excited state researchgate.net. This ICT character is often evidenced by the sensitivity of their absorption and emission spectra to solvent polarity. A study on methoxy-substituted fluorenones, which are structurally related to hydroxy derivatives, demonstrated that substitution at the 3 and 6 positions leads to absorption properties similar to the parent fluorenone, whereas substitution at other positions can cause significant red shifts researchgate.net.
| Compound | Solvent | λmax (nm) | log ε | Transition Type |
|---|---|---|---|---|
| 9H-Fluoren-9-one | Dioxane | 258, 294, 328, 378 | 4.90, 3.62, 2.89, 2.43 | π-π* and n-π |
| 3-Methoxy-9H-fluoren-9-one | Acetonitrile | ~255, ~300, ~380 | - | π-π and n-π |
| 3,6-Dimethoxy-9H-fluoren-9-one | Acetonitrile | ~260, ~310, ~380 | - | π-π and n-π* |
Data for methoxy (B1213986) derivatives are estimated from spectral figures in scientific literature researchgate.net. The data for 9H-Fluoren-9-one is from Guidechem guidechem.com.
Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules from their excited singlet states. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the emission wavelength (λem) are key parameters that characterize the efficiency and color of the luminescence.
The photoluminescence of fluorenone derivatives is highly dependent on the nature and position of substituents. A comprehensive study on various substituted fluorenones revealed that derivatives with methoxy groups at the 3 and 6 positions exhibit fluorescence quantum yields similar to that of the parent 9H-fluoren-9-one researchgate.net. In contrast, substitution at the 2, 4, 5, and 7 positions was found to significantly decrease the quantum yield researchgate.net. This suggests that this compound would be expected to be a reasonably efficient emitter.
Detailed research on 2,7-dihydroxy-9-fluorenone (B1308586) derivatives provides valuable insights that can be extrapolated to the 3,6-isomer. For instance, new 2,7-dihydroxyfluorenone derivatives with oligoethylene glycol side chains have been synthesized, and their photoluminescence properties were found to be influenced by interactions between the terminal group of the side chain and the fluorenone core researchgate.netpleiades.online. In one study, specific 2,7-dihydroxyfluorenone derivatives in propanol exhibited a fluorescence quantum yield of 0.2% when excited at 436 nm researchgate.net. Another study on various highly luminescent 9,9'-bis-(alkyl)-2,7-diarylfluorene derivatives reported blue emission with high quantum yields (ranging from 0.12 to 0.87) and short fluorescence lifetimes ias.ac.in. These findings highlight the tunability of the photophysical properties of the dihydroxyfluorenone scaffold through chemical modification.
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 9H-Fluoren-9-one | Acetonitrile | - | - | 0.027 |
| 3,6-Dimethoxy-9H-fluoren-9-one | Acetonitrile | - | ~510 | 0.025 |
| 2,7-dihydroxyfluorenone derivative 1 | Propanol | 436 | - | 0.002 |
| 2,7-dihydroxyfluorenone derivative 2 | Propanol | 436 | - | 0.002 |
Quantum yield data is sourced from multiple studies researchgate.netresearchgate.net.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation, providing direct information about the excited-state lifetime (τ). The lifetime is a critical parameter that reflects the rates of all de-excitation processes, both radiative (fluorescence) and non-radiative (e.g., intersystem crossing, internal conversion).
The photophysics of the parent 9-fluorenone molecule have been studied in detail using ultrafast time-resolved techniques. These studies revealed that the excited-state dynamics are highly sensitive to the solvent environment. In the non-polar solvent hexane, 9-fluorenone has a very short fluorescence lifetime of 110 picoseconds (ps) due to efficient intersystem crossing to the triplet state nycu.edu.tw. In contrast, in polar solvents like acetonitrile and dimethylsulfoxide, the fluorescence lifetime is significantly longer, at 16 nanoseconds (ns) and 15.1 ns, respectively nycu.edu.tw. This dramatic change is attributed to a shift in the nature of the lowest singlet excited state from n-π* in non-polar solvents to π-π* in polar solvents, which alters the rate of intersystem crossing nycu.edu.tw.
| Compound | Solvent | Excited State Lifetime (τ) | Associated Species/Process |
|---|---|---|---|
| 9-Fluorenone | Hexane | 110 ps | Fluorescence/Intersystem Crossing |
| 9-Fluorenone | Acetonitrile | 16.0 ns | Fluorescence |
| 9-Fluorenone | Dimethylsulfoxide | 15.1 ns | Fluorescence |
| di-9H-fluoren-9-yldimethylsilane | Cyclohexane | 0.70 ns | Locally Excited State 1 |
| di-9H-fluoren-9-yldimethylsilane | Cyclohexane | 1.75 ns | Locally Excited State 2 |
| di-9H-fluoren-9-yldimethylsilane | Cyclohexane | 7.34 ns | Excimer State |
Data compiled from studies on 9-fluorenone and its derivative nycu.edu.twnih.govvu.nl.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision longdom.org. Unlike low-resolution mass spectrometry, HRMS can provide mass measurements to within a few parts per million (ppm), which is crucial for unambiguously determining the elemental composition of a compound. This capability stems from the fact that the exact mass of an atom is not an integer, due to the mass defect of its constituent isotopes uni-rostock.de.
For this compound, the molecular formula is C₁₃H₈O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement of a synthesized sample of this compound would be expected to yield an experimental mass that matches this theoretical value very closely, typically with an error of less than 5 ppm. This provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with mass analyzers like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are commonly used for HRMS analysis of organic molecules longdom.orguni-rostock.de. The resulting data is fundamental for verifying the identity of newly synthesized derivatives and for identifying metabolites or degradation products in various studies.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Ion ([M+H]+) |
|---|---|---|---|
| This compound | C13H8O3 | 212.04734 | 213.05517 |
| 9H-Fluoren-9-one | C13H8O | 180.05751 | 181.06534 |
Theoretical masses are calculated based on isotopic masses.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides unequivocal proof of a molecule's connectivity and conformation in the solid state.
For fluorenone derivatives, X-ray crystallography can reveal crucial structural details. For instance, it can confirm the planarity of the fluorene (B118485) ring system and the geometry around the C9-keto group. A study of 9-fluorenone hydrazone, for example, determined its crystal and molecular structure, showing it crystallizes in a monoclinic space group researchgate.net.
Beyond the individual molecule, X-ray crystallography provides invaluable information about the supramolecular structure—the way molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In this compound, the hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks in the solid state, significantly influencing the crystal packing and physical properties of the material. Similarly, the planar aromatic fluorenone core is prone to π-π stacking interactions, which would also play a key role in the supramolecular assembly. The analysis of these interactions is critical for understanding crystal engineering principles and for designing materials with specific solid-state properties. For example, the crystal structure of a complex xanthone derivative revealed that intermolecular O—H⋯O hydrogen bonds and π–π stacking interactions were key to organizing the three-dimensional supramolecular architecture researchgate.net.
While a specific crystal structure for this compound is not detailed in the available literature, crystallographic studies on numerous other fluorene and fluorenone derivatives have been generalized, highlighting common features of their molecular geometry, conformation, and packing in crystals nih.gov.
Chemical Reactivity and Mechanistic Aspects of 3,6 Dihydroxy 9h Fluoren 9 One
Reactivity at the Fluorenone Core: Sensitivity to Oxidation at the 9-Position
The 9-position of the fluorene (B118485) scaffold is known to be particularly reactive. mdpi.comresearchgate.net In the parent compound, fluorene, the methylene (B1212753) bridge at C-9 is susceptible to oxidation, often leading to the formation of 9-fluorenol and subsequently 9-fluorenone (B1672902). researchgate.net For 3,6-dihydroxy-9H-fluoren-9-one, the carbon at the 9-position already exists in a higher oxidation state as a ketone.
This ketone group is a primary site of chemical reactivity. It can undergo nucleophilic attack and is susceptible to reduction. Conversely, the fluorene ring system itself, activated by the electron-donating hydroxyl groups, can be sensitive to oxidative degradation under harsh conditions, though the ketone at C-9 is generally stable against further oxidation. The primary reactivity concerning oxidation often involves the phenolic hydroxyl groups or the aromatic rings, while the C-9 ketone is more prone to reduction reactions. For instance, reduction with agents like sodium borohydride (B1222165) would be expected to convert the ketone to a secondary alcohol, yielding 3,6,9-trihydroxy-9H-fluorene.
The general oxidation-reduction behavior at the 9-position can be summarized as follows:
| Reaction Type | Reagents (Examples) | Product at 9-Position |
| Oxidation | Chromic Acid, KMnO₄ | Ketone (already present) |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
Proton Transfer Phenomena and Acid-Base Behavior
The presence of two phenolic hydroxyl groups at the 3- and 6-positions makes this compound an acidic molecule capable of proton transfer. As a diprotic acid, it can exist in three distinct protonation states depending on the pH of the medium: a neutral form (H₂L), a monoanionic form (HL⁻), and a dianionic form (L²⁻).
The acidity of the hydroxyl groups is influenced by the electron-withdrawing nature of the fluorenone core, which helps to stabilize the resulting phenolate (B1203915) anions through resonance. This leads to two distinct acid dissociation constants, pKₐ₁ and pKₐ₂, corresponding to the sequential loss of the two protons. The equilibrium between these states is fundamental to the molecule's behavior in solution and its interaction with other chemical species.
Protonation Equilibria: H₂L (neutral) ⇌ H⁺ + HL⁻ (monoanion) (pKₐ₁) HL⁻ (monoanion) ⇌ H⁺ + L²⁻ (dianion) (pKₐ₂)
The protonation state of this compound has a profound effect on its electronic structure and, consequently, its interaction with light. Changes in pH can be monitored using spectroscopic techniques like UV-visible absorption and fluorescence spectroscopy. researchgate.netresearchgate.net
Deprotonation of the hydroxyl groups to form phenolate anions increases electron density on the aromatic system and enhances intramolecular charge transfer possibilities. This typically results in a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). Each deprotonation event (at pKₐ₁ and pKₐ₂) would be expected to produce a distinct spectral shift, allowing for the spectroscopic determination of these pKₐ values.
Fluorescence properties are also highly sensitive to the protonation state. The emission spectra may shift, and the fluorescence intensity can be enhanced or quenched upon deprotonation.
Table of Expected Spectroscopic Shifts with Increasing pH:
| Protonation State | Description | Expected λₘₐₓ Shift (Absorption) | Expected Emission Change (Fluorescence) |
|---|---|---|---|
| H₂L | Neutral (acidic pH) | Baseline | Emission from the neutral species |
| HL⁻ | Monoanion | Bathochromic shift (Red shift) | Shift in emission wavelength and/or intensity change |
Ligand Chemistry and Coordination Properties
The structure of this compound, featuring both hydroxyl (Lewis basic) and ketone (Lewis basic) functionalities, makes it an excellent candidate as a ligand in coordination chemistry. youtube.comyoutube.com These groups can donate lone pairs of electrons to a central metal ion, forming stable coordination compounds.
This compound can act as a chelating ligand, binding to a single metal ion through more than one donor atom. A probable coordination mode involves one of the hydroxyl groups (in its deprotonated, phenolate form) and the adjacent carbonyl oxygen of the ketone. This forms a stable five- or six-membered chelate ring with the metal ion, a highly favorable arrangement in coordination chemistry. researchgate.net
When this compound (or its deprotonated form) coordinates to a suitable metal ion, a new type of electronic transition can become possible: a Ligand-to-Metal Charge Transfer (LMCT). fudan.edu.cnnsf.gov LMCT is a photoinduced process where an electron is excited from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based. chemrxiv.orgresearchgate.net
For LMCT to be observed, the ligand must be relatively easy to oxidize (electron-rich), and the metal ion must be relatively easy to reduce (possess empty or partially filled d-orbitals at an accessible energy level). The electron-rich dihydroxyphenolate system of the ligand makes it a good electron donor. When complexed with oxidizing metal ions (e.g., Fe³⁺, Cu²⁺, Ru³⁺), intense LMCT bands can appear in the UV-visible spectrum. These bands are often responsible for the vibrant colors of many coordination complexes.
Photochemical Transformations and Degradation Pathways
Aromatic ketones, such as fluorenone, are known to be photochemically active. Upon absorption of UV light, this compound can be promoted to an electronically excited state. From this state, it can undergo various photochemical transformations.
Potential degradation pathways include:
Photo-oxidation: The excited state can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) or direct oxidation of the aromatic rings. This can result in ring-opening and the formation of smaller, more oxidized products.
Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to the corresponding secondary alcohol (a pinacol-type reaction).
Polymerization: Radical species formed during photochemical reactions can initiate polymerization, leading to the formation of higher molecular weight materials.
Supramolecular Interactions and Self-Assembly Processes
The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl) groups, coupled with the planar aromatic system, makes this compound an excellent candidate for forming well-defined supramolecular structures through self-assembly. These non-covalent interactions, primarily hydrogen bonding and π-π stacking, direct the organization of molecules into ordered architectures in the solid state.
Role of Hydrogen Bonding in Directing Supramolecular Architectures
Hydrogen bonding is a powerful tool in crystal engineering for the construction of robust supramolecular synthons. In the case of this compound, the hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygens can act as acceptors. This allows for the formation of a variety of hydrogen bonding motifs, such as chains, sheets, and more complex three-dimensional networks.
While a specific crystal structure for this compound is not available in the cited literature, studies on other hydroxylated fluorene derivatives provide insight into the likely hydrogen bonding patterns. For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, the hydroxyl groups form infinite helical chains through O-H∙∙∙O bonds mdpi.com. Similarly, fluorenone-derived host compounds have been shown to form complexes with guest molecules through hydrogen bonding acs.org.
Table 2: Potential Hydrogen Bonding Interactions in the Supramolecular Assembly of this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| O-H (hydroxyl) | O=C (carbonyl) | Strong Hydrogen Bond | Dimer, Chain, Sheet |
| O-H (hydroxyl) | O-H (hydroxyl) | Strong Hydrogen Bond | Chain, Sheet |
| C-H (aromatic) | O=C (carbonyl) | Weak Hydrogen Bond | Stabilization of larger assemblies |
| C-H (aromatic) | O-H (hydroxyl) | Weak Hydrogen Bond | Stabilization of larger assemblies |
Analysis of π-π Stacking Interactions in Ordered Assemblies
The planar aromatic core of this compound facilitates π-π stacking interactions, which are another key driving force in the formation of its supramolecular assemblies. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
In the crystal structures of fluorene derivatives, π-π stacking is a common feature, often observed in conjunction with hydrogen bonding mdpi.com. The geometry of the stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The specific arrangement is determined by a delicate balance of attractive and repulsive forces, aiming to maximize the favorable interactions. For instance, in 9,9-bis(hydroxymethyl)-9H-fluorene, offset-π∙∙∙π stacking forces are observed between the aromatic units of the molecules within a helical structure mdpi.com.
The presence of substituents on the fluorene ring can influence the nature and strength of π-π stacking. The electron-donating hydroxyl groups in this compound can affect the quadrupole moment of the aromatic system, which in turn modulates the stacking interactions. Hirshfeld surface analysis is a useful tool for visualizing and quantifying intermolecular interactions, including π-π stacking, in crystal structures mdpi.com. The absence or presence of characteristic features on the Hirshfeld surface shape-index map can indicate the existence of π-π stacking mdpi.com.
Table 3: Characteristics of π-π Stacking Interactions in Fluorenone Derivatives
| Parameter | Description | Typical Values in Aromatic Systems |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two parallel aromatic rings. | 3.3 - 3.8 Å |
| Slip Angle/Distance | The degree of offset between two parallel stacked rings. | Varies depending on the specific packing arrangement. |
| Interaction Energy | The energetic stabilization gained from the stacking interaction. | Typically a few kcal/mol. |
Advanced Applications in Materials Science and Functional Devices
Organic Electronic and Optoelectronic Materials: A Tale of Related Compounds
The fluorene (B118485) family of molecules has been extensively investigated for its utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid, planar structure and high photoluminescence quantum yield of the fluorene unit make it an attractive candidate for these applications. However, the focus of current research has predominantly been on other derivatives, leaving the potential of 3,6-dihydroxy-9H-fluoren-9-one largely uninvestigated.
Engineering Materials with Tunable Luminescence and Up-Conversion Properties
The photophysical properties of fluorenone derivatives are highly dependent on the nature and position of their substituents. While the hydroxyl groups in this compound could potentially influence its luminescence characteristics through intramolecular hydrogen bonding or by serving as sites for further chemical modification, there is a lack of published research exploring these possibilities. Studies on the isomeric compound, 2,7-dihydroxy-9-fluoren-9-one, have shown that derivatization of the hydroxyl groups can lead to materials with interesting photoluminescence properties. This suggests that the 3,6-dihydroxy isomer could be a promising candidate for similar investigations, though such work has yet to be reported.
Chemical Sensing Platforms: An Unexplored Avenue
The design of chemosensors often relies on molecules that exhibit a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. The hydroxyl groups of this compound could potentially act as binding sites for various ions and molecules.
Design of Colorimetric and Spectrophotometric Chemosensors
Despite the theoretical potential for this compound to act as a chromogenic or fluorogenic sensor, there are no specific reports in the scientific literature describing its use in the design of colorimetric or spectrophotometric chemosensors. The development of such sensors would require a systematic study of the compound's interaction with various analytes and the resulting changes in its absorption or emission spectra.
Principles of Ion Recognition and Selectivity
The principles of ion recognition and selectivity for this compound remain unelucidated due to the absence of studies in this area. Understanding how the size, charge, and electronic properties of the hydroxyl groups and the fluorenone core would contribute to selective ion binding would be the first step in designing sensors based on this molecule.
Polymer Chemistry and Advanced Dye Synthesis: A Field of Possibilities
The bifunctional nature of this compound, with its two reactive hydroxyl groups, makes it a potential monomer for polymerization reactions. Furthermore, the fluorenone core is a known chromophore, suggesting its utility in the synthesis of advanced dyes.
The incorporation of fluorene units into polymer backbones is a well-established strategy for creating materials with desirable electronic and photophysical properties for applications in organic electronics. However, the use of this compound as a monomer in the synthesis of polyesters, polyethers, or other polymers has not been specifically reported. Similarly, while the fluorenone structure is a component of some dyes, the synthesis of advanced dyes starting from this compound is not documented in the available literature. The reactive hydroxyl groups could serve as handles for attaching various functionalities to create dyes with tailored properties, but this potential remains to be explored.
Integration of Fluorenone Chromophores into Polymeric Systems
The incorporation of fluorenone units into polymer backbones is a key strategy for creating high-performance materials with tailored properties. The fluorenone moiety itself is considered an electron-accepting building block, making it valuable for the synthesis of n-type organic semiconductors. nih.gov This has led to its use in materials for organic field-effect transistors and photovoltaic devices. nih.gov
The hydroxyl groups in this compound are particularly significant for polymer synthesis. They act as functional handles for polycondensation reactions. For instance, this monomer can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to produce polyethers. An analogous and widely used method involves the synthesis of polyimides, where fluorene-containing diamines or dianhydrides are used to create polymers known for their exceptional thermal stability and mechanical strength. atlantis-press.comrsc.org The synthesis of 2,7-dihydroxy-9-fluorenone (B1308586), a positional isomer of the subject compound, has been identified as a crucial step in preparing fluorescent silicone polymeric materials and fluorenyl polyether sulfone ketone thermoplastic resins. mascotchem.com
The general procedure for creating such polymers, for example polyimides, often involves a two-step method:
Poly(amic acid) (PAA) Formation: A diamine (like a fluorene-based diamine) is reacted with a dianhydride in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). The mixture is stirred at room temperature to form a viscous PAA solution. atlantis-press.com
Imidization: The PAA precursor is then converted to the final polyimide through either chemical imidization (using agents like acetic anhydride (B1165640) and pyridine) or thermal treatment at elevated temperatures. atlantis-press.com
This integration of the rigid fluorenone structure into the polymer chain imparts significant thermal and mechanical properties to the resulting material. mdpi.com
Integration into Engineered Materials
Beyond polymerization, fluorenone-based molecules are being integrated into a variety of engineered materials, excluding direct biological or medical applications. Their favorable characteristics make them suitable for advanced nanoelectronics and photovoltaic technologies. rsc.orgqom.ac.ir
Derivatives of fluorenone are actively investigated as electron-transporting materials for use in solar cells. rsc.orgktu.edunih.gov These materials often exhibit excellent thermal stability and suitable electrochemical properties that facilitate efficient electron transport from the light-absorbing layers of a photovoltaic device. rsc.orgktu.edunih.gov When used as self-assembled monolayers, they can improve the interface between different layers in a solar cell, enhancing device performance and stability. ktu.eduresearchgate.net
Utilizing Structural Rigidity and Electronic Properties for Material Performance
The performance of materials derived from this compound is fundamentally linked to the fluorenone core's structural rigidity and distinct electronic properties.
Structural Rigidity: The fused, planar ring system of fluorenone is inherently rigid. When this unit is incorporated into a polymer backbone, it significantly restricts the rotational freedom of the polymer chains. mdpi.com This molecular-level rigidity translates to desirable macroscopic properties, including:
High Thermal Stability: Polymers containing the fluorenone structure exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures, often exceeding 500°C. rsc.orgmdpi.com
Enhanced Mechanical Properties: The rigid structure contributes to high tensile strength and elastic modulus in the final materials. mdpi.com
Improved Dimensional Stability: Fluorene-containing polyimides show low coefficients of thermal expansion, making them suitable for applications where dimensional stability over a wide temperature range is critical. mdpi.com
Electronic Properties: The fluorenone core possesses unique electronic characteristics that can be harnessed for functional devices. It is recognized as an electron-accepting unit, a property that is valuable for constructing high-performance n-type semiconductors. nih.gov
Recent research using density functional theory (DFT) has demonstrated that the electronic properties of fluorenone can be dynamically tuned by an external electric field. qom.ac.irqom.ac.ir While the molecule's structural stability remains largely unaffected, its electronic energy gap—the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is highly sensitive to the field's strength. qom.ac.ir This tunability is crucial for applications in field-effect molecular devices like molecular wires and switches. qom.ac.irqom.ac.ir
The application of an electric field enhances charge transport by increasing the electronic spatial extent (ESE), which allows charge carriers to move more freely. qom.ac.ir The current-voltage characteristics show a corresponding increase in current with a stronger electric field, positioning fluorenone as a promising material for next-generation nanoscale electronics. qom.ac.ir
| Electric Field Intensity (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 0 | -6.10 | -3.53 | 2.57 |
| 20×10⁻⁴ | -6.19 | -3.73 | 2.46 |
| 40×10⁻⁴ | -6.32 | -4.14 | 2.18 |
| 60×10⁻⁴ | -6.49 | -4.59 | 1.90 |
| 80×10⁻⁴ | -6.68 | -5.01 | 1.67 |
| 100×10⁻⁴ | -6.81 | -5.54 | 1.27 |
Environmental Fate and Chemical Degradation Mechanisms
Photochemical Degradation Pathways in the Environment
Photochemical degradation, or photolysis, is a significant process for the transformation of PAHs and their derivatives in the aquatic environment upon exposure to sunlight. The introduction of hydroxyl groups to the aromatic structure, as in 3,6-dihydroxy-9H-fluoren-9-one, can influence the rate and mechanism of these reactions.
Studies on other OH-PAHs, such as 9-hydroxyfluorene and 2-hydroxyfluorene, reveal that photodegradation in aqueous systems generally follows pseudo-first-order kinetics. nih.gov The primary mechanisms of photochemical transformation for these compounds include direct photolysis, where the molecule absorbs light and undergoes a chemical change, and self-sensitized photooxidation. nih.gov In the latter, the excited state of the OH-PAH molecule reacts with molecular oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then contribute to the degradation of the parent compound and its intermediates. nih.govtandfonline.com
For OH-PAHs, potential photochemical reaction pathways that may also be relevant for this compound include:
Photoinduced Hydroxylation: Further addition of hydroxyl groups to the aromatic rings. nih.gov
Dehydrogenation: The removal of hydrogen atoms, potentially leading to the formation of quinone-like structures. nih.gov
Isomerization: Rearrangement of the molecular structure. nih.gov
Upon irradiation, fluorene (B118485) itself has been shown to generate various hydroxylated derivatives, which can then undergo further transformation. tcsedsystem.edu The stability of fluorene-based compounds to photoirradiation is dependent on the nature of their substituents. nih.gov In the atmosphere, PAHs can also be transformed through photooxidation by reacting with key atmospheric oxidants like ozone (O₃) and hydroxyl radicals. nih.gov
The table below summarizes the photodegradation kinetics for related OH-PAHs under simulated sunlight.
| Compound | Half-life (t½) in pure water (minutes) | Quantum Yield (Φ) |
| 9-Hydroxyfluorene | 7.5 x 10³ | 0.00018 |
| 2-Hydroxyfluorene | 2.6 x 10² | 0.0049 |
| 9-Hydroxyphenanthrene | 0.4 | 0.22 |
| 1-Hydroxypyrene | 1.8 | 0.15 |
| Data from a study on the aqueous photochemical behavior of four OH-PAHs. nih.gov |
Chemical Aspects of Biodegradation in Aerobic Systems
In aerobic environments, microbial degradation is a primary pathway for the breakdown of PAHs and their derivatives. nih.gov The initial step in the aerobic bacterial catabolism of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto an aromatic ring, forming a cis-dihydrodiol. nih.govoup.com This is followed by dehydrogenation to a diol intermediate, which then undergoes ring cleavage by either intradiol or extradiol dioxygenases. nih.gov These reactions lead to the formation of central intermediates like catechols, which are subsequently funneled into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
While specific bacteria that degrade this compound have not been identified, numerous bacterial strains are known to degrade fluorene, often with 9-fluorenone (B1672902) as a key intermediate. pjoes.com Some of these degradation pathways involve the formation of hydroxylated fluorenone derivatives, indicating that compounds like this compound could be intermediates in the aerobic metabolism of fluorene. For instance, bacterial degradation of fluorene has been shown to produce metabolites such as:
4-hydroxy-9-fluorenone researchgate.netcsic.es
3,4-dihydroxy-9-fluorenone researchgate.net
(+)-1,1a-dihydroxy-1-hydro-9-fluorenone nih.govnih.gov
The presence of hydroxyl groups on the fluorenone structure may influence the susceptibility of the compound to further microbial attack. The general aerobic degradation pathway for PAHs, which would likely be applicable to hydroxylated fluorenones, is summarized in the table below.
| Step | Enzyme Class | Reaction | Product |
| 1 | Dioxygenase | Hydroxylation of the aromatic ring | cis-Dihydrodiol |
| 2 | Dehydrogenase | Rearomatization | Diol (e.g., Catechol) |
| 3 | Ring-cleaving Dioxygenase | Cleavage of the aromatic ring | Aliphatic acids |
| 4 | Various enzymes | Further metabolism | TCA cycle intermediates |
| Generalized pathway for aerobic bacterial degradation of PAHs. nih.gov |
Influence of Environmental Parameters on Transformation Rates
The rates of both photochemical and biological degradation of this compound in the environment are significantly influenced by various parameters.
Solvent Effects and Water Composition: The medium in which the compound is present plays a crucial role. The photodegradation of OH-PAHs has been observed to be slower in natural waters compared to pure water. nih.gov This is due to the complex interplay of various water constituents. For instance, humic acids can act as photosensitizers, but can also attenuate light, thereby reducing the rate of direct photolysis. nih.gov Inorganic ions such as nitrate (B79036) (NO₃⁻) and iron (III) can produce hydroxyl radicals under illumination, potentially accelerating degradation, while chloride (Cl⁻) can have inhibitory effects. nih.gov The phase of the water (liquid vs. ice) can also dramatically alter photodegradation rates, with some compounds showing enhanced degradation at the air-ice interface. researchgate.net
Light Intensity: Photochemical degradation is directly dependent on the intensity and wavelength of light. Degradation of fluorene and its derivatives is typically studied under UV or simulated sunlight, and the rate of degradation is proportional to the light intensity. nih.govtcsedsystem.edu Seasonal and geographical variations in sunlight will therefore have a significant impact on the environmental persistence of photolabile compounds like this compound.
pH: The pH of the soil or water can have a profound effect on microbial activity and thus on biodegradation rates. For many PAH-degrading bacteria, neutral or near-neutral pH conditions are optimal for activity. nih.gov Significant deviations from the optimal pH can lead to a dramatic decrease in degradation rates. nih.govresearchgate.net For example, adjusting the soil pH from 5.2 to 7.0 has been shown to enable and increase the degradation of PAHs by certain bacteria. nih.gov The pH can also influence photochemical reactions, with acidic conditions sometimes favoring degradation processes involving hydroxyl radicals. researchgate.netmdpi.com
The table below summarizes the influence of key environmental parameters on the degradation of OH-PAHs and related compounds.
| Parameter | Effect on Photochemical Degradation | Effect on Aerobic Biodegradation |
| Solvent/Water Matrix | Rates vary between pure and natural waters due to dissolved organic matter and inorganic ions. nih.gov | Bioavailability can be affected by sorption to organic matter in soil and sediment. nih.gov |
| Light Intensity | Higher intensity generally leads to faster degradation rates. nih.gov | Indirect effects, such as influencing primary productivity which can impact microbial communities. |
| pH | Can influence the production and reactivity of species like hydroxyl radicals. Acidic conditions can be more efficient for some photo-treatments. mdpi.com | Microbial activity is often optimal within a specific pH range (typically near neutral). nih.gov |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to dihydroxy-9-fluorenone isomers often involve multi-step processes with harsh reaction conditions, such as high temperatures and the use of hazardous reagents. google.commascotchem.com Future research should prioritize the development of novel and sustainable synthetic methodologies for 3,6-dihydroxy-9H-fluoren-9-one. A promising avenue is the exploration of green chemistry principles, such as the aerobic oxidation of 3,6-dihydroxy-9H-fluorene. semanticscholar.orgrsc.org This approach, which utilizes air as the oxidant, offers a more environmentally benign alternative to traditional methods.
Furthermore, catalytic systems, including those based on earth-abundant metals or even metal-free catalysts, could be investigated to enhance the efficiency and selectivity of the synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more sustainable and cost-effective production process.
| Parameter | Traditional Synthesis | Proposed Sustainable Synthesis |
| Oxidant | Strong oxidizing agents | Air (aerobic oxidation) |
| Catalyst | Stoichiometric reagents | Catalytic amounts of earth-abundant metals or metal-free catalysts |
| Solvent | Often hazardous organic solvents | Greener solvents (e.g., water, supercritical CO2) |
| Energy Input | High temperatures | Milder reaction conditions |
| Waste Generation | Significant | Minimized |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and controlling product formation. Advanced spectroscopic techniques can provide real-time mechanistic insights that are not achievable with conventional analytical methods.
Future research could employ in-situ spectroscopic monitoring, such as time-resolved UV-Vis, fluorescence, and Raman spectroscopy, to follow the kinetics of the reaction and identify transient intermediates. For instance, studying the luminescence spectral properties of derivatives can reveal interactions between different parts of the molecule. pleiades.onlineresearchgate.net Such studies would be invaluable for understanding the role of catalysts, solvents, and other reaction parameters.
| Spectroscopic Technique | Potential Application for this compound |
| Time-resolved UV-Vis Spectroscopy | Monitoring the formation and decay of reaction intermediates. |
| Time-resolved Fluorescence Spectroscopy | Probing the excited-state dynamics and photochemical reactivity. |
| In-situ Raman Spectroscopy | Identifying vibrational modes of key species to elucidate reaction pathways. |
| In-situ NMR Spectroscopy | Tracking the conversion of reactants to products in real-time. |
Development of Predictive Computational Models for Complex Reactivity and Material Properties
Computational modeling is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, spectroscopic properties, and reactivity. researchgate.netdntb.gov.ua
Future research should focus on developing robust computational models that can accurately predict the behavior of this compound in complex environments. For example, models could be developed to predict its self-assembly behavior, its interaction with other molecules, and its performance in functional materials. These predictive models would accelerate the discovery of new applications for this compound and its derivatives.
| Computational Method | Predicted Property for this compound |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, vibrational frequencies, and reaction energetics. |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, UV-Vis absorption and emission spectra, and photochemical reactivity. |
| Molecular Dynamics (MD) | Self-assembly behavior, interactions with solvents and other molecules, and material properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and environmental fate based on molecular structure. |
Rational Design of Next-Generation Functional Materials with Tailored Performance Characteristics
The fluorene (B118485) core is a key building block for a variety of functional materials, including polymers and macrocycles with applications in electronics and photonics. researchgate.net The presence of hydroxyl groups in this compound provides reactive sites for polymerization and modification, making it an attractive monomer for the rational design of next-generation functional materials.
Future research could focus on incorporating this compound into polymers to create materials with tailored optical and electronic properties. For example, it could be used to synthesize conjugated polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the hydroxyl groups to form hydrogen bonds could also be exploited to create self-assembling materials with ordered structures.
| Material Class | Potential Application of this compound |
| Conjugated Polymers | Active layer in OLEDs, OPVs, and organic field-effect transistors (OFETs). |
| High-Performance Thermoplastics | Engineering plastics with high thermal stability and mechanical strength. |
| Supramolecular Assemblies | Sensors, catalysts, and drug delivery systems. |
| Porous Organic Frameworks | Gas storage, separation, and catalysis. |
Comprehensive Elucidation of Environmental Transformation Mechanisms and Byproducts
As with any chemical compound, it is essential to understand the environmental fate of this compound. Studies on the microbial degradation of fluorene have shown that hydroxylated fluorenones can be formed as metabolites. csic.es This suggests that this compound could be a product of the environmental transformation of fluorene.
Future research should aim to comprehensively elucidate the environmental transformation mechanisms of this compound, including both biotic and abiotic degradation pathways. This would involve identifying the microorganisms and enzymes capable of degrading this compound, as well as the byproducts formed during the degradation process. Such studies are crucial for assessing the environmental impact of this compound and for developing potential bioremediation strategies.
| Environmental Process | Research Focus for this compound |
| Biodegradation | Identification of microbial strains and enzymatic pathways involved in its degradation. |
| Photodegradation | Investigation of its stability under simulated solar radiation and identification of photoproducts. |
| Sorption | Study of its partitioning behavior in soil and sediment to assess its mobility in the environment. |
| Toxicity | Evaluation of the ecotoxicological effects of the parent compound and its transformation products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
